

AZ-23 Kinase Selectivity Profile: A Technical Overview

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Compound of Interest

Compound Name: AZ-23

Cat. No.: B1665896

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of **AZ-23**, a potent and orally bioavailable inhibitor of Tropomyosin receptor kinase (Trk) family members. The information presented herein is intended to support researchers and drug development professionals in understanding the compound's activity and potential therapeutic applications.

Executive Summary

AZ-23 is an ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases.^{[1][2]} It has demonstrated potent inhibition of Trk kinase activity in biochemical and cellular assays, leading to the suppression of Trk-mediated cell survival.^{[1][3]} This document summarizes the available quantitative data on its kinase selectivity, provides detailed experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of **AZ-23** against a panel of kinases.

Table 1: IC50 Values of **AZ-23** Against a Selection of Kinases

Kinase	IC50 (nM)
TrkA	2
TrkB	8
FGFR1	24
Flt3	52
Ret	55
MuSk	84
Lck	99

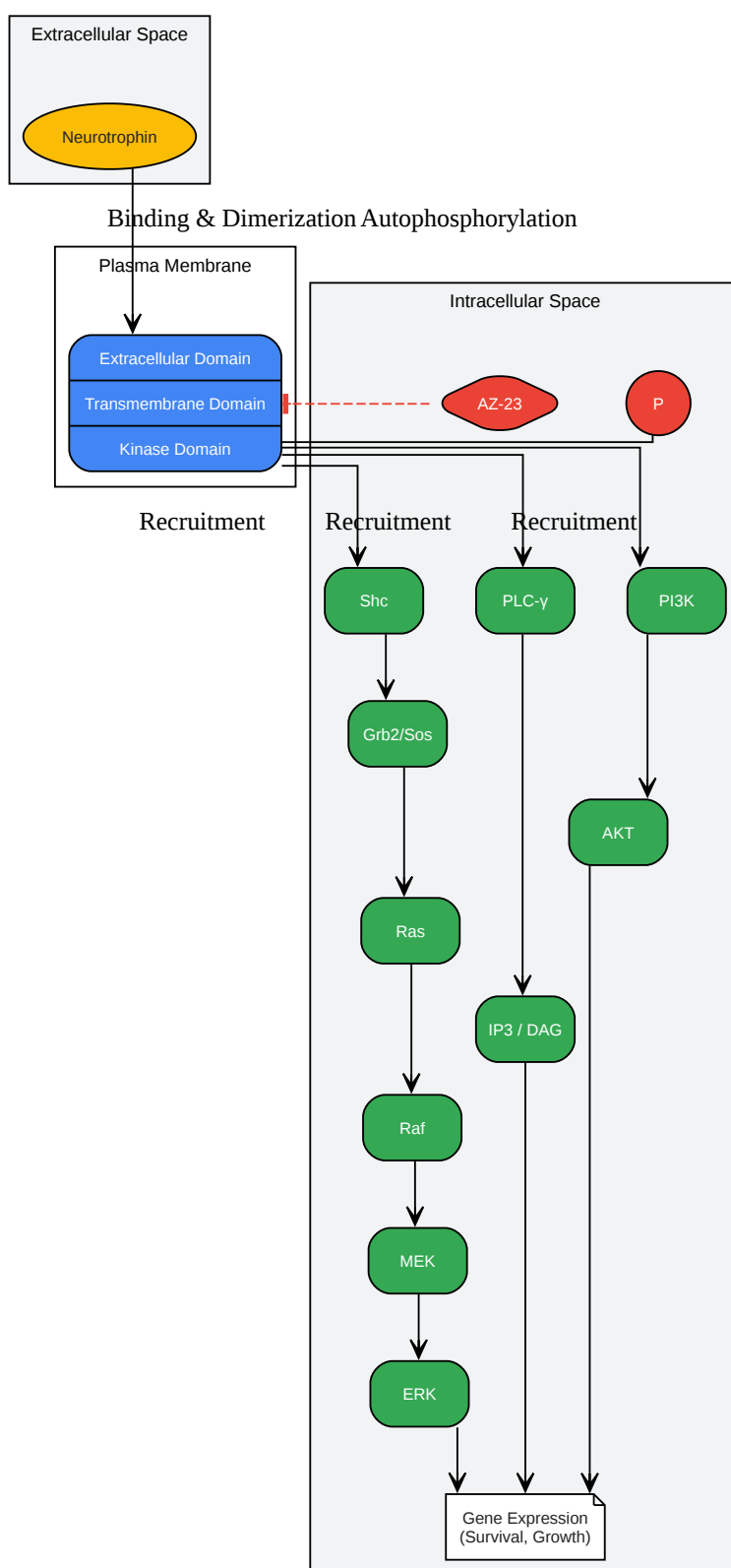
Data sourced from MedchemExpress.[\[1\]](#)[\[4\]](#)

Note: A comprehensive kinome scan profiling the percentage inhibition of **AZ-23** against a large panel of kinases is not publicly available at the time of this publication. The data presented here is based on published IC50 values for a limited selection of kinases.

Signaling Pathway

AZ-23 exerts its biological effects through the inhibition of the Trk signaling pathway.

Neurotrophins bind to Trk receptors, leading to their dimerization and autophosphorylation. This activation triggers downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLC- γ pathways, which are crucial for neuronal survival, growth, and differentiation, and are implicated in tumorigenesis when dysregulated.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) **AZ-23**, as an ATP-competitive inhibitor, blocks the kinase activity of Trk receptors, thereby inhibiting these downstream pathways.



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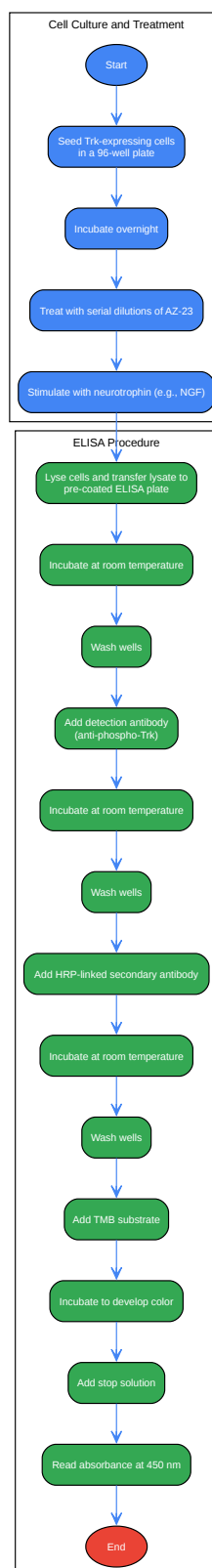
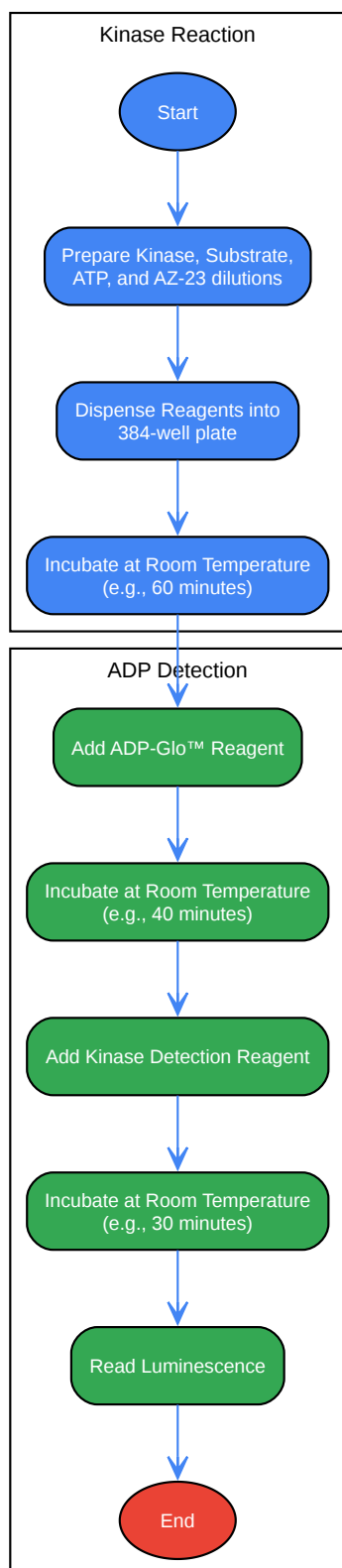
Caption: Trk Signaling Pathway and the Point of Inhibition by **AZ-23**.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the selectivity and activity of kinase inhibitors like **AZ-23**. These are intended as a guide and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.



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